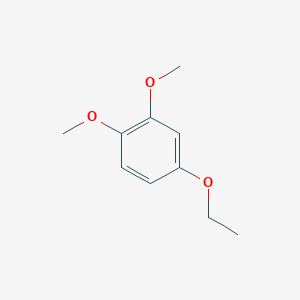![molecular formula C8H5NO3 B1603803 Furo[3,2-C]pyridine-6-carboxylic acid CAS No. 478149-30-3](/img/structure/B1603803.png)
Furo[3,2-C]pyridine-6-carboxylic acid
Descripción general
Descripción
“Furo[3,2-C]pyridine-6-carboxylic acid” is a type of fused pyridine derivative . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of furo[3,2-C]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of furo[3,2-C]pyridine derivatives using an Rh-catalyzed tandem reaction .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-C]pyridine-6-carboxylic acid” consists of a six-membered heteroaromatic ring fused with a pyridine ring . The molecular formula is C8H5NO3 .
Chemical Reactions Analysis
Furo[3,2-C]pyridine derivatives have been used in various chemical reactions. For example, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[3,2-C]pyridine-based photosensitizer .
Aplicaciones Científicas De Investigación
Scientific Field
Creation of Fluorescent Probes
Scientific Field
Drug Discovery
Scientific Field
Material Science
Scientific Field
Analytical Chemistry
Scientific Field
Antimicrobial Agent Development
Scientific Field
Agricultural Chemistry
Scientific Field
Neurological Research
Scientific Field
Environmental Science
Scientific Field
Catalysis Research
Scientific Field
Solar Energy Materials
Scientific Field
Synthesis of Heterocyclic Compounds
Scientific Field
Ligand for Transition Metal Catalysis
Scientific Field
Development of OLED Materials
Scientific Field
Conductive Polymers
Scientific Field
Chemical Sensors
Scientific Field
Nanotechnology
Scientific Field
These applications highlight the broad utility of Furo[3,2-c]pyridine-6-carboxylic acid in scientific research and its potential to contribute to advancements across multiple fields of study. For detailed experimental procedures and quantitative results, consulting specific scientific publications would be necessary .
Direcciones Futuras
Furo[3,2-C]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases and their presence in various bioactive substances suggest that they have great potential for future research and development . Further studies are needed to fully understand their mechanisms of action and to explore their potential applications in various fields.
Propiedades
IUPAC Name |
furo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMHDISEJAEDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621962 | |
| Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-C]pyridine-6-carboxylic acid | |
CAS RN |
478149-30-3 | |
| Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


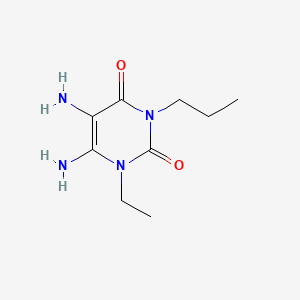
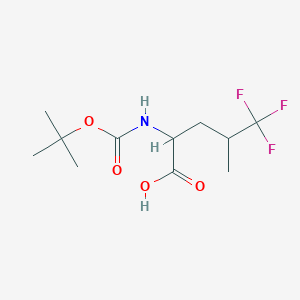
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)

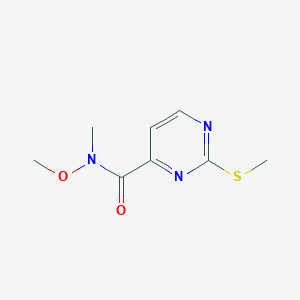

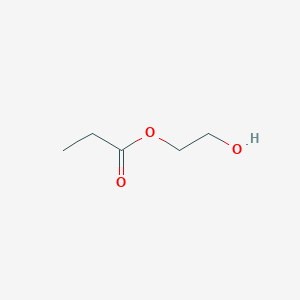

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)


